

Introduction: Understanding 3-Methylcyclohexanone

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Compound of Interest

Compound Name: 3-Methylcyclohexanone

Cat. No.: B152366

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3-Methylcyclohexanone (CAS No: 591-24-2) is a cyclic ketone of significant interest in organic synthesis, fragrance development, and as a versatile solvent.^{[1][2]} Its structure, a six-membered carbon ring bearing a ketone functional group and a methyl substituent at the 3-position, introduces a chiral center, meaning it exists as two non-superimposable mirror images: (R)- and (S)-enantiomers.^{[2][3]} This chirality, combined with its functional groups, makes it a valuable building block for the synthesis of more complex, stereospecific molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its physical properties is paramount for its effective use, from predicting its behavior in reaction mixtures to ensuring its safe handling and storage.

This guide provides a detailed examination of the key physical and spectroscopic properties of **3-methylcyclohexanone**, supported by field-proven experimental protocols for their determination. The methodologies are presented not merely as steps, but with a focus on the underlying scientific principles, ensuring a robust and validated approach for researchers and drug development professionals.

Section 1: Core Physicochemical Properties

The physical state and behavior of **3-methylcyclohexanone** under various conditions are dictated by its molecular structure. The polar carbonyl group allows for dipole-dipole interactions, while the nonpolar hydrocarbon backbone results in moderate volatility and limited water solubility. These properties are summarized below.

Property	Value	Source(s)
IUPAC Name	3-methylcyclohexan-1-one	[1]
CAS Number	591-24-2 (Racemic Mixture)	[1] [3]
13368-65-5 ((R)-enantiomer)	[2]	
Molecular Formula	C ₇ H ₁₂ O	[1] [2]
Molecular Weight	112.17 g/mol	[1] [2]
Appearance	Clear, colorless to very faintly yellow liquid	[1]
Odor	Camphoraceous, mint-like	[1]
Boiling Point	169-170 °C (at 760 mmHg)	[1]
Melting Point	-73.5 °C	[1]
Density	~0.914 g/mL at 25 °C	[1]
Refractive Index (n ²⁰ /D)	1.440 - 1.450	[1]
Solubility	Insoluble in water; soluble in oils and ethanol	[1]
Flash Point	~48 °C (118.4 °F) - Closed Cup	[1]
Vapor Pressure	1.5 mmHg at 20 °C	[1]

Section 2: Spectroscopic Characterization

Spectroscopy provides a fingerprint of a molecule's structure. For **3-methylcyclohexanone**, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for confirming its identity and purity.

Infrared (IR) Spectroscopy

The IR spectrum of **3-methylcyclohexanone** is dominated by features characteristic of a saturated aliphatic ketone.

- C=O Stretch: A strong, sharp absorption peak is observed at approximately 1715 cm^{-1} . This is the most diagnostic peak and is indicative of a saturated six-membered ring ketone. Its high intensity is due to the large change in dipole moment during the stretching vibration.
- C-H Aliphatic Stretch: A series of peaks are present in the $2850\text{-}3000\text{ cm}^{-1}$ region, corresponding to the stretching vibrations of the C-H bonds on the sp^3 hybridized carbons of the cyclohexane ring and the methyl group.^[3]
- CH_2/CH_3 Bending: Vibrations corresponding to the scissoring and bending of the methylene (CH_2) and methyl (CH_3) groups appear in the $1465\text{-}1350\text{ cm}^{-1}$ region.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum provides detailed information about the electronic environment of the hydrogen atoms. Due to the complexity of the overlapping signals from the cyclohexane ring protons, a precise assignment without advanced 2D NMR techniques is challenging. However, the general regions are predictable:

- Methyl Protons ($-\text{CH}_3$): A doublet will appear around $\delta 1.0\text{ ppm}$. It is a doublet because the adjacent methine proton (at C3) splits its signal.
- Ring Protons ($-\text{CH}_2-$ and $-\text{CH}-$): The nine protons on the cyclohexane ring produce a complex series of overlapping multiplets between $\delta 1.2$ and 2.5 ppm .^[4] The protons on the carbon alpha to the carbonyl group (C2 and C6) are the most deshielded of the ring protons and will appear further downfield within this range (typically $\delta 2.0\text{-}2.5\text{ ppm}$).

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ^{13}C NMR spectrum is a powerful tool for confirming the carbon skeleton, as it should display seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.^{[5][6]}

- Carbonyl Carbon (C=O): A single, weak peak appears far downfield, typically in the range of $\delta 205\text{-}220\text{ ppm}$.^[5] This significant deshielding is due to the electronegativity of the oxygen atom and the magnetic anisotropy of the pi bond. This peak is characteristically weak due to the long relaxation time of quaternary carbons in proton-decoupled experiments.

- Aliphatic Carbons (sp^3): The remaining six carbons of the ring and methyl group appear upfield, generally between δ 10-65 ppm.[5]
 - The carbon bearing the methyl group (C3) and the carbons alpha to the carbonyl (C2, C6) will be the most downfield in this region.
 - The methyl carbon itself will be one of the most upfield signals.

Section 3: Experimental Determination of Physical Properties

The following protocols describe standard, validated methods for determining the key physical properties of liquid samples like **3-methylcyclohexanone**.

Protocol: Determination of Boiling Point (Micro-Scale Method)

This method is ideal for small sample volumes and relies on the principle that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

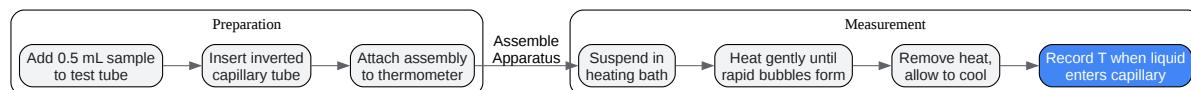
Methodology:

- Sample Preparation: Add approximately 0.5 mL of **3-methylcyclohexanone** to a small test tube (e.g., 10 x 75 mm).
- Capillary Inversion: Place a standard melting point capillary tube (sealed at one end) into the test tube with its open end down.
- Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is aligned with the thermometer bulb.
- Heating: Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a metal heating block) so the sample is below the oil level.
- Initiate Heating: Begin heating the bath gently. Stir the bath to ensure even heat distribution. Initially, a stream of bubbles will exit the capillary tube as the trapped air expands.

- Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.
- Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly.
- Record Boiling Point: The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube. At this exact moment, the vapor pressure inside the capillary equals the atmospheric pressure. Record the barometric pressure.

Causality and Trustworthiness:

- Why use an inverted capillary? The trapped air pocket creates a closed system where the vapor pressure of the sample builds up. The boiling point is measured upon cooling rather than heating to ensure the system is at equilibrium, providing a more accurate reading than simply observing the onset of boiling.
- Why must the thermometer bulb be aligned with the sample? To accurately measure the temperature of the liquid and its vapor, ensuring the recorded temperature reflects the true boiling point.



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Caption: Workflow for Micro-Scale Boiling Point Determination.

Protocol: Measurement of Density

Density is a fundamental property defined as mass per unit volume. This protocol uses simple, direct measurements for high accuracy.

Methodology:

- Measure Mass of Container: Place a clean, dry 10 mL graduated cylinder on an analytical balance and tare its mass to zero. If taring is not possible, record the mass of the empty cylinder.
- Measure Volume: Carefully add approximately 5-10 mL of **3-methylcyclohexanone** to the graduated cylinder. Place the cylinder on a level surface and read the volume from the bottom of the meniscus. Record the volume to the highest precision possible (e.g., ± 0.05 mL).
- Measure Mass of Liquid: Place the graduated cylinder containing the sample on the tared analytical balance. Record the mass of the liquid directly. If the balance was not tared, measure the combined mass and subtract the mass of the empty cylinder.
- Calculate Density: Divide the mass of the sample (in grams) by its volume (in mL).
 - $\text{Density (g/mL)} = \text{Mass (g)} / \text{Volume (mL)}$
- Repeatability: Perform the measurement in triplicate and report the average value to ensure precision.

Causality and Trustworthiness:

- Why use an analytical balance? It provides the high precision required for mass measurement, which is critical for an accurate density calculation.
- Why read the bottom of the meniscus? This is the standard convention for reading the volume of a liquid that wets glass, ensuring consistent and reproducible measurements.
- Why perform in triplicate? Repetition minimizes the impact of random errors in volume reading or mass measurement, increasing confidence in the final reported value.

Protocol: Measurement of Refractive Index

The refractive index is a measure of how light bends as it passes through a substance and is highly characteristic of a pure compound. It is measured using an Abbe refractometer.

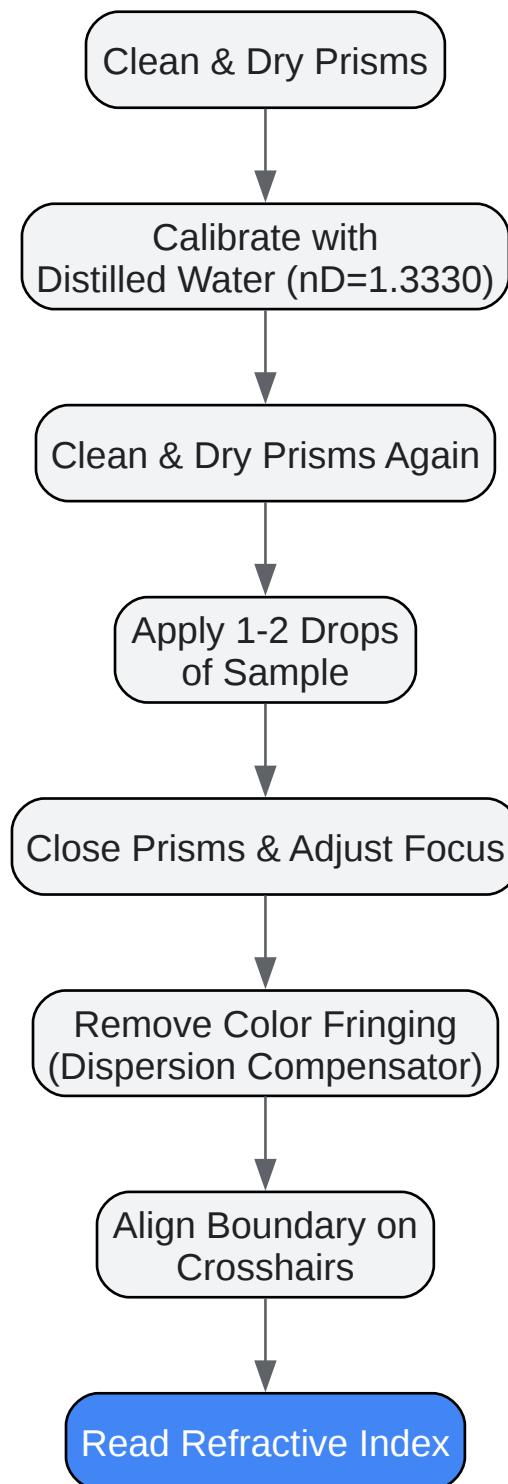
Methodology:

- Calibration Check: Turn on the refractometer's light source and ensure the temperature is stable, typically at 20.0 °C, by checking the connected water bath. Clean the surfaces of the measuring and illuminating prisms with ethanol or isopropanol using a soft lens tissue.
- Apply Standard: Place a drop of distilled water onto the measuring (lower) prism. The refractive index of distilled water is a known standard (1.3330 at 20 °C).
- Calibrate: Gently close the prisms. Adjust the instrument until the light/dark boundary is sharp and centered on the crosshairs. If the reading is not 1.3330, adjust the calibration screw until it is.
- Clean and Dry: Open the prisms and thoroughly clean and dry them with a soft tissue.
- Apply Sample: Place 1-2 drops of **3-methylcyclohexanone** onto the measuring prism and close it.
- Measure: Look through the eyepiece and turn the coarse adjustment knob until the light/dark boundary comes into view. Use the fine adjustment to bring the boundary into sharp focus. If a colored band is visible, turn the chromatic dispersion compensator until the boundary is a sharp, colorless line.
- Align and Read: Align the sharp boundary precisely on the center of the crosshairs. Press the read button or look at the internal scale to obtain the refractive index value.
- Repeat: Clean the prisms and repeat the measurement two more times for an average value.

Causality and Trustworthiness:

- Why calibrate with water? Water is a readily available, stable, and pure standard with a well-documented refractive index. Calibration ensures the instrument is performing correctly before measuring the unknown.
- Why control the temperature? Refractive index is temperature-dependent. Controlling the temperature to a standard value (20.0 °C) allows for accurate comparison with literature values.

- Why use the dispersion compensator? The light source is often white light, which is composed of many wavelengths. The compensator contains Amici prisms that correct for chromatic dispersion, ensuring the measurement corresponds to the standard sodium D-line wavelength (589 nm), even with a white light source.



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Caption: Standard workflow for measuring refractive index.

Section 4: Safety and Handling

As a flammable organic liquid, **3-methylcyclohexanone** requires careful handling to mitigate risks.[\[1\]](#)

- GHS Classification: Flammable Liquid, Category 3.[\[2\]](#) May cause skin, eye, and respiratory irritation.[\[1\]](#)
- Handling: Work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.
- Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous organic waste.

Conclusion

The physical properties of **3-methylcyclohexanone**—from its boiling point and density to its characteristic spectroscopic signals—are well-defined and can be reliably determined using standard laboratory protocols. The data and methodologies presented in this guide provide researchers, scientists, and drug development professionals with a validated framework for identifying, handling, and utilizing this important chemical intermediate. Adherence to these protocols ensures not only the accuracy and reproducibility of experimental results but also the safety of laboratory personnel.

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